Tert-butyl (2-bromo-5-iodophenyl)carbamate

Description

Molecular Architecture and Functional Group Distribution

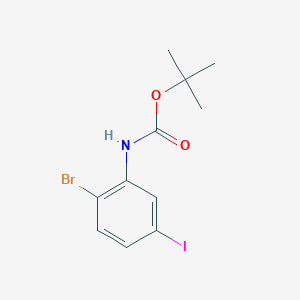

The molecular architecture of tert-butyl (2-bromo-5-iodophenyl)carbamate centers around a substituted aniline derivative protected with a tert-butoxycarbonyl group. The core structure consists of a benzene ring bearing bromine at the ortho position (position 2) and iodine at the meta position (position 5) relative to the carbamate nitrogen attachment point. This substitution pattern creates an asymmetric electronic environment around the aromatic system, with the bromine substituent positioned adjacent to the nitrogen-bearing carbon and the iodine substituent located three carbons away.

The carbamate functional group forms the primary protecting element of this molecule, with the tert-butyl ester providing steric bulk and chemical stability under various reaction conditions. The International Union of Pure and Applied Chemistry name "tert-butyl N-(2-bromo-5-iodophenyl)carbamate" reflects the systematic nomenclature that emphasizes the carbamate linkage between the substituted aniline and the tert-butyl group. The molecular geometry adopts a planar configuration around the aromatic ring, while the tert-butyl group extends in a tetrahedral arrangement, creating a three-dimensional molecular profile that influences both steric accessibility and intermolecular interactions.

The InChI representation InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) provides a standardized description of the molecular connectivity, highlighting the carbon framework and heteroatom positioning. This structural encoding reveals the presence of eleven carbon atoms arranged in both aromatic and aliphatic environments, with the aromatic carbons forming the benzene ring and the aliphatic carbons constituting the tert-butyl protecting group.

Isomeric Considerations and Stereochemical Implications

This compound exists as a single constitutional isomer due to the specific substitution pattern on the aromatic ring. The compound does not possess any stereogenic centers, as the nitrogen atom in the carbamate linkage adopts sp² hybridization and lacks the tetrahedral geometry necessary for chirality. However, the molecule can exist in different conformational states due to rotation around the carbon-nitrogen bond connecting the aromatic ring to the carbamate group.

The restricted rotation around the carbamate carbon-nitrogen bond creates two primary conformational isomers: one where the carbonyl oxygen points toward the bromine substituent and another where it orientates toward the opposite side of the molecule. These conformational preferences are influenced by steric interactions between the bulky tert-butyl group and the halogen substituents, particularly the bromine atom at the ortho position. Nuclear magnetic resonance studies of analogous carbamate systems suggest that the preferred conformation typically minimizes steric clash between the protecting group and aromatic substituents.

Comparison with related compounds such as (2-bromo-5-iodophenyl)methyl carbamate, which possesses molecular formula C₈H₇BrINO₂ and molecular weight 355.95 atomic mass units, reveals how structural modifications affect isomeric possibilities. The methyl carbamate variant lacks the steric bulk of the tert-butyl group, resulting in different conformational preferences and potentially altered reactivity patterns. This structural comparison demonstrates how protective group selection influences not only synthetic utility but also molecular conformational behavior.

Halogen Substituent Effects on Electronic and Steric Properties

The dual halogen substitution in this compound creates a complex electronic environment that significantly influences the molecule's chemical behavior. According to Hammett substituent constant data, bromine exhibits sigma values of 0.39 for meta positions and 0.23 for para positions, while iodine shows values of 0.35 for meta and 0.18 for para positions. In this specific substitution pattern, the bromine at position 2 relative to the carbamate nitrogen acts as an ortho substituent, while the iodine at position 5 functions as a meta substituent relative to the same reference point.

The electronic effects of these halogens manifest through both inductive and resonance mechanisms. Bromine and iodine both serve as electron-withdrawing groups through inductive effects, but their resonance contributions differ due to orbital size considerations. The bromine substituent, being smaller and having better orbital overlap with the aromatic π system, provides more effective resonance stabilization compared to iodine. This differential electronic contribution creates an asymmetric charge distribution across the aromatic ring, with electron density being depleted more significantly near the bromine substituent.

The steric effects of the halogen substituents follow established trends based on van der Waals radii and steric parameters. Using Taft steric constants, bromine typically exhibits Es values around -0.97, while iodine shows more negative values around -1.40, indicating greater steric hindrance. The ortho positioning of bromine creates particularly significant steric interactions with the carbamate nitrogen and any approaching nucleophiles, while the meta-positioned iodine contributes to overall molecular bulk without direct steric clash with the functional group.

Computational studies of sigma hole potentials in halogenated aromatic compounds have revealed that iodine substituents create regions of positive electrostatic potential along the carbon-iodine bond extension. This sigma hole effect can influence intermolecular interactions and potentially affect the compound's crystal packing behavior and solution-phase aggregation tendencies. The combination of sigma hole interactions from iodine and conventional dipolar interactions from bromine creates a unique interaction profile for this dihalogenated carbamate.

Comparative Analysis with Analogous Carbamate Derivatives

Systematic comparison of this compound with structurally related carbamate derivatives reveals important structure-property relationships. The parent compound tert-butyl phenylcarbamate, with Chemical Abstracts Service number 3422-01-3 and molecular formula C₁₁H₁₅NO₂, serves as the unsubstituted reference point for evaluating halogen effects. This parent compound exhibits molecular weight 193.24 atomic mass units, significantly lower than the dihalogenated derivative due to the absence of bromine and iodine substituents.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl phenylcarbamate | C₁₁H₁₅NO₂ | 193.24 | Not specified | Unsubstituted phenyl ring |

| This compound | C₁₁H₁₃BrINO₂ | 398.03 | 127-132 | Dihalogenated with ortho-Br, meta-I |

| (2-Bromo-5-iodophenyl)methyl carbamate | C₈H₇BrINO₂ | 355.95 | Not specified | Methyl ester instead of tert-butyl |

| tert-Butyl 5-bromo-2-iodobenzyl(isobutyl)carbamate | C₁₆H₂₃BrINO₂ | 468.17 | Not specified | Additional alkyl substitution |

The introduction of halogen substituents dramatically increases molecular weight and alters physical properties such as melting point, with the dihalogenated compound showing a melting range of 127-132 degrees Celsius. This elevated melting point compared to typical organic carbamates reflects the increased intermolecular forces arising from halogen bonding interactions and enhanced molecular polarizability.

Examination of the methyl carbamate analog (2-bromo-5-iodophenyl)methyl carbamate provides insight into protecting group effects. The replacement of the bulky tert-butyl group with a methyl group reduces molecular weight from 398.03 to 355.95 atomic mass units while maintaining the same halogen substitution pattern. This structural modification likely affects both steric accessibility around the carbamate nitrogen and the overall conformational preferences of the molecule.

More complex derivatives such as tert-butyl 5-bromo-2-iodobenzyl(isobutyl)carbamate demonstrate how additional substitution can further modify molecular properties. This compound, with molecular formula C₁₆H₂₃BrINO₂ and molecular weight 468.17 atomic mass units, incorporates both benzyl and isobutyl substituents on the carbamate nitrogen, creating a tertiary carbamate structure. Such modifications illustrate the versatility of the carbamate protecting group strategy while highlighting how structural elaboration affects molecular complexity and potential synthetic applications.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZHDXZXXGPACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221876-99-9 | |

| Record name | 221876-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 2-Bromo-5-iodoaniline

The most common approach to prepare this compound is the Boc protection of the corresponding aniline. Although specific literature on the exact 2-bromo-5-iodophenyl derivative is limited, methods for closely related compounds such as tert-butyl (4-bromophenyl)carbamate provide a reliable basis for extrapolation.

| Parameter | Details |

|---|---|

| Starting amine | 2-bromo-5-iodoaniline |

| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Tetrahydrofuran (THF), dichloromethane, or toluene |

| Base | Triethylamine or sodium hydride (NaH) |

| Temperature | 0°C to reflux (20°C to 80°C depending on method) |

| Reaction time | 2 to 24 hours |

| Atmosphere | Nitrogen or inert atmosphere |

Example procedure adapted from related compounds:

- Dissolve 2-bromo-5-iodoaniline in anhydrous THF.

- Cool the solution to 0°C.

- Add triethylamine (1.2 equivalents) to neutralize the amine hydrochloride and promote reaction.

- Add Boc2O (1.05 to 1.5 equivalents) dropwise under stirring.

- Allow the reaction mixture to warm to room temperature and stir for 16–24 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench with water, extract with ethyl acetate, wash organic layers with brine, dry over MgSO4.

- Concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from hexane.

This method typically affords yields ranging from 64% to 80% for similar bromophenyl carbamates.

Catalytic Methods Using Nanocatalysts

Recent advancements have introduced nanocatalysts such as Fe3O4@MCM-41@Zr-piperazine to promote Boc protection reactions at ambient temperature with high efficiency.

- Boc2O (1 mmol) is reacted with the amine in the presence of 0.03 g of the magnetic nanocatalyst.

- Reaction proceeds at room temperature, monitored by TLC.

- The catalyst is magnetically separated after reaction completion.

- The product is purified by washing with sodium bicarbonate solution and drying.

- This method yields good to high purity products with mild conditions and easy catalyst recovery.

Alternative Solvent and Base Systems

Other solvent and base combinations reported for similar carbamate preparations include:

| Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Toluene | None (neat) | 70°C | 16 h | 64 | Simple stirring, product isolated by filtration |

| Chloroform + sat. NaHCO3 | None (buffer) | Room temp to reflux | Overnight | Not specified | Buffered system for mild reaction conditions |

| Dichloromethane | None or NaHCO3 | 0°C to rt | 16 h | Not specified | Slow addition of amine to Boc2O, followed by workup |

| THF | Triethylamine | 0°C to 20°C | 20 h | Not specified | Common method with base to neutralize acid byproducts |

These variations allow optimization depending on substrate sensitivity and scale.

Purification and Characterization

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate gradients.

- Recrystallization from hexane or heptane is also common to obtain pure white solids.

- Characterization includes ^1H NMR, ^13C NMR, LC-MS, and HPLC to confirm purity and structure.

- Typical ^1H NMR signals for tert-butyl carbamates show a singlet around 1.5 ppm (9H) for the tert-butyl group and aromatic protons between 6.5 and 7.5 ppm.

Summary Table of Preparation Methods

| Method | Solvent | Base/Catalyst | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| NaH/THF reflux | THF | Sodium hydride (NaH) | Reflux | Overnight | ~80 | Strong base, high yield |

| Boc2O + Fe3O4@MCM-41@Zr catalyst | Ethanol (workup) | Magnetic nanocatalyst | Ambient | Few hours | Good to high | Mild, catalyst reusable |

| Boc2O + triethylamine | THF | Triethylamine | 0 to 20 | 16–20 hours | Not specified | Common lab-scale method |

| Boc2O in toluene | Toluene | None | 70 | 16 hours | 64 | Simple, no base |

| Boc2O + NaHCO3 buffer | Chloroform | Saturated sodium bicarbonate | RT to reflux | Overnight | Not specified | Buffered mild conditions |

Research Findings and Considerations

- The Boc protection of halogenated anilines is well-established and generally proceeds smoothly under mild to moderate conditions.

- The presence of bulky tert-butyl groups stabilizes the carbamate and facilitates purification.

- The choice of base and solvent affects reaction rate and yield; stronger bases like NaH provide higher yields but require careful handling.

- Nanocatalysts offer environmentally friendly alternatives with easy catalyst recovery.

- Reaction monitoring by TLC and NMR is essential to ensure complete conversion.

- Purification by chromatography or recrystallization yields high-purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Tert-butyl (2-bromo-5-iodophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides, using reagents such as cesium carbonate in solvents like 1,4-dioxane.

Oxidation and Reduction:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Intermediate in Drug Development

Tert-butyl (2-bromo-5-iodophenyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex organic molecules. The compound's halogen substituents allow for further functionalization, enabling the development of new therapeutic agents.

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and pesticides. The bromine and iodine atoms can be replaced or modified to enhance biological activity, improving the efficacy of agricultural chemicals.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on various cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This property is significant for drug metabolism studies, as it can affect how other drugs are processed in the body . Its permeability across biological membranes also suggests potential applications in drug formulation .

Chemical Properties and Reactivity

The compound's structure contributes to its reactivity profile:

- Nucleophilic Substitution : The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.

- Electrophilic Aromatic Substitution : The iodine atom can act as a leaving group, allowing for further functionalization of the aromatic ring.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Synthesis of Anticancer Agents : A study demonstrated its use as an intermediate in synthesizing novel anticancer compounds, highlighting its potential therapeutic applications.

- Pesticide Development : Research focused on modifying this compound to enhance its effectiveness against specific pests, showcasing its role in agrochemical innovation .

Mechanism of Action

The mechanism of action of Tert-butyl (2-bromo-5-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition and transmetalation processes, leading to the formation of new carbon-carbon bonds . These reactions are facilitated by the presence of palladium catalysts and appropriate ligands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Reactivity

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Similarity: 0.89)

- Substituents : Br (ortho), OCH₃ (para).

- Reactivity : The electron-donating methoxy group deactivates the aromatic ring, reducing electrophilic substitution rates compared to the iodine-substituted analog. However, the bromine at ortho allows for regioselective cross-coupling.

- Applications : Primarily used in methoxy-directed coupling reactions, but lacks iodine’s utility in sequential functionalization .

tert-Butyl (4-bromo-2-methylphenyl)carbamate (Similarity: 0.85)

- Substituents : Br (para), CH₃ (ortho).

- Reactivity : The methyl group introduces steric hindrance, slowing coupling reactions. Bromine at para is less reactive in Suzuki couplings compared to ortho-Br in the original compound.

- Applications: Limited to sterically tolerant reactions, such as alkylation or amidation .

tert-Butyl (2-amino-5-fluorophenyl)carbamate

- Substituents : NH₂ (ortho), F (para).

- Reactivity: The amino group enables electrophilic aromatic substitution or diazotization, contrasting with the halogen-directed reactivity of the original compound. Fluorine’s electronegativity enhances stability but reduces cross-coupling efficiency .

Halogenation Patterns and Cross-Coupling Efficiency

The original compound’s dual Br/I substitution enables sequential cross-coupling :

- Iodine reacts first in Stille or Sonogashira couplings (due to higher oxidative addition rates with Pd catalysts), followed by bromine in Suzuki couplings .

- Comparative Data :

| Compound | Halogen Positions | Suzuki Coupling Yield (%) | Sequential Coupling Feasibility |

|---|---|---|---|

| tert-Butyl (2-bromo-5-iodophenyl)carbamate | Br (2), I (5) | 85–90% (Br) | Yes (I → Br) |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | Br (2), OCH₃ (5) | 75–80% (Br) | No (OCH₃ inert) |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate | Br (4), CH₃ (2) | 60–65% (Br) | No (steric hindrance) |

Steric and Electronic Effects

- Steric Hindrance: Cyclopropane-containing analogs (e.g., tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate) exhibit reduced coupling efficiency due to bulky substituents, unlike the planar aromatic ring in the original compound .

- Electronic Effects : Thiophene derivatives (e.g., tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate) show enhanced π-backbonding with metal catalysts, accelerating couplings compared to phenyl analogs .

Solubility and Purification

- This compound : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to halogenated aryl groups.

- Methoxy/Methyl Analogs : Higher solubility in ethers (e.g., THF) owing to reduced polarity .

- Purification : Silica gel chromatography (hexane:EtOAc) is standard, with iodine’s high molecular weight aiding in distinct Rf separation .

Biological Activity

Tert-butyl (2-bromo-5-iodophenyl)carbamate is a carbamate compound that has garnered attention in various fields, particularly in pharmaceutical research and organic synthesis. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound has the molecular formula C₁₁H₁₄BrI N O₂ and a molecular weight of approximately 398.03 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and halogen substituents (bromine and iodine) that influence its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-bromo-5-iodophenol under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the presence of bromine and iodine atoms allows for unique halogen bonding interactions, which may enhance binding affinity and specificity towards target proteins.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor for specific enzymes, particularly acetylcholinesterase (AChE). AChE is a critical enzyme involved in neurotransmission, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease . The compound's structural features enable it to bind effectively to the active site of AChE, demonstrating significant inhibitory activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that carbamates similar to this compound exhibit activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For instance, compounds derived from similar structures have shown selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells, indicating a promising therapeutic window for cancer treatment . Table 1 summarizes key findings from cytotoxicity assays.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| CCRF-CEM | 0.021 | High |

| MOLT-4 | 0.022 | High |

| HeLa S3 | >10 | Low |

| HepG2 | >10 | Low |

Case Studies

- Inhibition of Acetylcholinesterase : A study demonstrated that this compound effectively inhibited AChE with an IC50 value significantly lower than many existing inhibitors, indicating its potential as a lead compound for drug development targeting neurodegenerative diseases .

- Antimicrobial Screening : Another study explored the antimicrobial efficacy of carbamates against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting applications in agrochemical formulations or new antibiotic development .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2-bromo-5-iodophenyl)carbamate?

Methodological Answer: The synthesis typically involves sequential halogenation and carbamate protection. A common approach is:

Halogenation: Start with a phenylcarbamate precursor. Introduce bromine and iodine via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling (e.g., using Pd catalysts). The order of halogenation (Br first, then I) is critical to avoid steric hindrance .

Carbamate Protection: React the halogenated intermediate with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature (often 0–25°C) to minimize decomposition.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify tert-butyl protons as a singlet at ~1.3 ppm. Aromatic protons adjacent to Br and I show deshielding (e.g., 7.5–8.5 ppm).

- ¹³C NMR: Carbamate carbonyl appears at ~155 ppm; tert-butyl carbons at ~28 (C(CH₃)₃) and ~80 ppm (quaternary C). Halogen-substituted carbons exhibit distinct shifts due to electronegativity .

- IR Spectroscopy: Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (M+H⁺ or M+Na⁺) and isotopic patterns from Br and I (e.g., M+2 and M+4 peaks for Br; M+2 for I) .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

Methodological Answer:

- Heavy Atom Effects: The high electron density of iodine and bromine causes strong X-ray absorption, leading to data collection artifacts (e.g., absorption edges). Use Mo-Kα radiation (λ = 0.7107 Å) instead of Cu-Kα to reduce absorption .

- Disorder in tert-Butyl Groups: The tert-butyl moiety may exhibit rotational disorder. Apply restraints (e.g., ISOR, DELU) during refinement in SHELXL to model thermal motion accurately .

- Data Collection Strategy: Collect high-resolution data (θ > 25°) and use multi-scan corrections (e.g., SADABS) to account for absorption .

Q. How do bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Bromine (less electronegative than iodine) is more reactive in Suzuki-Miyaura couplings. Iodine’s larger atomic radius facilitates oxidative addition with Pd(0), but steric hindrance from the tert-butyl group may slow reactivity .

- Competitive Reactivity: In sequential couplings, Br can be selectively substituted first using Pd(PPh₃)₄ and arylboronic acids at 80–100°C. Iodine remains intact under these conditions but can participate in Ullmann or Buchwald-Hartwig reactions under harsher conditions (e.g., CuI, 120°C) .

- Experimental Design: Use kinetic studies (monitored by GC-MS) to optimize reaction order and catalyst loading.

Q. How can contradictions in stability data under acidic/basic conditions be resolved?

Methodological Answer:

- Controlled Stability Studies:

- Acidic Conditions: Dissolve the compound in CDCl₃ with trifluoroacetic acid (TFA, 0.1–1 M). Monitor Boc deprotection via ¹H NMR (disappearance of tert-butyl signal) over 1–24 hours.

- Basic Conditions: Use NaHCO₃ or NaOH (0.1–1 M) in D₂O/THF. Carbamate hydrolysis generates CO₂ and tert-butanol, detectable by NMR or IR .

- Conflicting Results: Discrepancies may arise from solvent polarity (e.g., hydrolysis rates differ in THF vs. DMF). Standardize solvent systems and report pH explicitly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.